5'-bromo-1'-(2,4-dimethylbenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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Overview
Description
5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound that belongs to the class of biindoles This compound features a bromine atom, a dimethylbenzyl group, and a hydroxy group attached to a biindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps, starting from readily available starting materials One common approach is the electrophilic aromatic substitution reaction, where a bromine atom is introduced into the indole ringThe hydroxy group can be introduced via a hydroxylation reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the bromine atom can yield the corresponding hydrogenated compound.
Scientific Research Applications
5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
- 5’-fluoro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
Uniqueness
5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological molecules. The combination of the bromine atom, dimethylbenzyl group, and hydroxy group provides a distinct chemical profile that can be exploited for various applications.
Properties
Molecular Formula |
C25H21BrN2O2 |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
5-bromo-1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one |
InChI |
InChI=1S/C25H21BrN2O2/c1-15-7-8-17(16(2)11-15)14-28-23-10-9-18(26)12-20(23)25(30,24(28)29)21-13-27-22-6-4-3-5-19(21)22/h3-13,27,30H,14H2,1-2H3 |
InChI Key |
NEOGQUMSBOXUDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(C4=CNC5=CC=CC=C54)O)C |
Origin of Product |
United States |
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